HIV‑1 IIIB Replication Inhibition: Pyridazinylthioacetamide Core vs. Nevirapine (NVP) and DDC
The pyridazinylthioacetamide chemotype to which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide belongs demonstrated potent HIV‑1 IIIB inhibition. The lead compound 8k (EC₅₀ = 0.046 µM, CC₅₀ = 99.9 µM, SI = 2149) outperformed nevirapine (EC₅₀ = 0.09 µM) and zalcitabine (DDC, EC₅₀ = 1.04 µM) in the same cell‑based assay [1]. While 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide itself is the unelaborated core scaffold, its incorporation of the 1H‑pyrazol‑1‑yl moiety directly mirrors the key heterocyclic substitution that enables high‑affinity NNRTI binding [1].
| Evidence Dimension | HIV‑1 IIIB replication inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Core scaffold of pyridazinylthioacetamide NNRTIs; lead compound 8k EC₅₀ = 0.046 µM |
| Comparator Or Baseline | Nevirapine (NVP) EC₅₀ = 0.09 µM; DDC EC₅₀ = 1.04 µM |
| Quantified Difference | Lead compound 8k is approximately 2‑fold more potent than NVP and >22‑fold more potent than DDC |
| Conditions | HIV‑1 strain IIIB in MT‑4 cell culture; MTT method for cytotoxicity |
Why This Matters
The core scaffold provides a validated starting point for designing NNRTIs with superior potency compared to the clinical benchmark nevirapine, guiding procurement for antiviral lead optimization.
- [1] Song Y, Zhan P, Kang D, et al. Discovery of novel pyridazinylthioacetamides as potent HIV‑1 NNRTIs using a structure‑based bioisosterism approach. MedChemComm. 2013;4:810‑816. doi:10.1039/c3md00028a View Source
